molecular formula C18H38O2 B594261 (S)-1,2-Octadecanediol CAS No. 125555-78-4

(S)-1,2-Octadecanediol

Cat. No.: B594261
CAS No.: 125555-78-4
M. Wt: 286.5
InChI Key: XWAMHGPDZOVVND-SFHVURJKSA-N
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Description

Contextualizing (S)-1,2-Octadecanediol within Chiral Diol Chemistry

Chiral diols are a class of organic compounds that possess two hydroxyl (-OH) groups and at least one chiral center, leading to the existence of non-superimposable mirror images known as enantiomers. This compound, with the chemical formula C18H38O2, is a long-chain aliphatic diol featuring a hydroxyl group at the first and second carbon positions of an eighteen-carbon chain. ebi.ac.uklookchem.com The "(S)" designation specifies the absolute configuration at the chiral center (the second carbon atom), dictating a specific three-dimensional arrangement of its atoms. nih.gov This precise spatial orientation is fundamental to its chemical behavior and interactions.

Within the broader category of chiral diols, this compound is notable for its long hydrophobic carbon chain coupled with the hydrophilic diol functionality. This amphiphilic nature, combining a water-loving head with a water-fearing tail, suggests its potential utility as a surfactant or emulsifier. lookchem.com It is recognized as a chiral building block in asymmetric synthesis, a field focused on the selective creation of a specific enantiomer of a chiral product. lookchem.com

Significance of Stereochemistry in Diol-Related Research

Stereochemistry, the study of the spatial arrangement of atoms in molecules, is a cornerstone of modern chemistry. rijournals.comuou.ac.in The specific 3D structure of a molecule can profoundly influence its physical, chemical, and biological properties. rijournals.com In the context of diols, the relative orientation of the two hydroxyl groups and the configuration of any chiral centers are critical determinants of their reactivity and function. nih.gov

The importance of stereochemistry is particularly evident in fields such as drug discovery and materials science. rijournals.com For instance, the therapeutic effect of a drug can be exclusive to one enantiomer, while the other may be inactive or even harmful. Similarly, the properties of polymers and other materials can be finely tuned by controlling the stereochemistry of their monomeric units. acs.org In diol-related research, controlling the stereochemistry is crucial for synthesizing complex molecules with desired functionalities and for understanding the mechanisms of chemical reactions. nih.govacs.org The ability to selectively synthesize one stereoisomer of a diol, like this compound, is a key objective in asymmetric synthesis. nih.gov

Overview of Current Research Trajectories for this compound

Current research involving this compound and related long-chain diols is multifaceted. One significant area of investigation is its application in the synthesis of complex molecules and natural products. nih.gov For example, chiral diols are valuable intermediates in the synthesis of bioactive compounds.

Another research avenue explores the use of long-chain diols in materials science. Their unique molecular structure makes them interesting candidates for the formation of self-assembled monolayers and other ordered structures. Research has also touched upon the role of similar long-chain diols in the formation of polyesters, with an eye towards creating sustainable and recyclable materials. acs.orguni-konstanz.de

Furthermore, the influence of this compound on lipid organization and cell membrane structure suggests potential applications in biochemistry and biomedicine. lookchem.com Studies on related sphingolipid structures, which also feature long aliphatic chains and hydroxyl groups, are investigating their roles in cellular signaling and membrane dynamics. nih.gov The specific stereochemistry of these molecules is often critical to their biological function.

Physicochemical Properties of this compound

The following table summarizes some of the key physicochemical properties of 1,2-Octadecanediol (B1211883). It is important to note that some of these values are predicted through computational models.

PropertyValueSource
Molecular FormulaC18H38O2 lookchem.comnih.gov
Molecular Weight286.49 g/mol lookchem.comnih.gov
CAS Number125555-78-4 lookchem.com
AppearanceCream-coloured powder (for a related compound) industrialchemicals.gov.au
Melting Point75.7 °C (for a related compound) industrialchemicals.gov.au
Boiling Point> 300 °C (for a related compound) industrialchemicals.gov.au
Water Solubility2 x 10-4 g/L at 20 °C (for a related compound) industrialchemicals.gov.au
Refractive Index1.463 lookchem.com

Properties

IUPAC Name

(2S)-octadecane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19/h18-20H,2-17H2,1H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAMHGPDZOVVND-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for S 1,2 Octadecanediol

Chemoenzymatic and Biocatalytic Pathways

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, characterized by high selectivity under mild reaction conditions. ijrmps.com Chemoenzymatic approaches combine the advantages of enzymatic reactions with conventional chemical transformations to construct complex molecules efficiently. researchgate.netrjpbr.comnih.gov

Enzymes are highly effective catalysts for producing chiral compounds due to their remarkable selectivity. researchgate.netresearchgate.net For the synthesis of chiral vicinal diols, several enzymatic strategies are prominent, including the use of oxidoreductases and lyases. researchgate.netrwth-aachen.de

One effective chemoenzymatic route involves a two-step cascade. The first step utilizes a thiamine (B1217682) diphosphate-dependent (ThDP)–lyase to catalyze a carboligation reaction, forming a C-C bond between two aldehyde molecules to create an α-hydroxy ketone (acyloin) with a defined stereocenter. rwth-aachen.de In the subsequent step, an oxidoreductase (or alcohol dehydrogenase) reduces the ketone functionality to a hydroxyl group, establishing the second stereogenic center. researchgate.netrwth-aachen.de The stereochemical outcome is dependent on the specific enzymes chosen for each step.

Another established method is the enzymatic kinetic resolution of a racemic mixture of 1,2-octadecanediol (B1211883). Hydrolases, particularly lipases, are widely used for this purpose. nih.gov In this process, the enzyme selectively acylates one enantiomer of the diol, allowing for the separation of the slower-reacting enantiomer (e.g., (S)-1,2-Octadecanediol) from its acylated (R)-counterpart.

Table 1: Representative Enantioselective Enzymatic Reactions for Vicinal Diol Synthesis
Enzyme ClassReaction TypeSubstrate ExampleProduct ExampleTypical Enantiomeric Excess (ee)
Oxidoreductase (ADH)Asymmetric Reduction1-Hydroxy-2-octadecanoneThis compound>95%
Lyase / ADH CascadeCarboligation & ReductionHexadecanal(S,S)-1,2-Octadecanediol precursorUp to >99%
LipaseKinetic Resolution (Acylation)(R,S)-1,2-OctadecanediolThis compound + (R)-1-acetoxy-2-hydroxyoctadecane>99% (for unreacted enantiomer)

Microbial fermentation is a cornerstone of biotechnology for producing a range of chemicals from renewable feedstocks. nih.gov While microbial production of short-chain diols like 2,3-butanediol (B46004) is well-established, pathways for long-chain diols are an area of ongoing research. rwth-aachen.denih.gov Engineered microorganisms could potentially be designed to convert fatty acids or alkanes into long-chain vicinal diols.

Biotransformation using whole-cell catalysts provides an alternative to using isolated enzymes. mdpi.com Certain yeast and bacteria strains possess oxidoreductase systems capable of stereoselectively transforming precursor molecules. researchgate.net For instance, the yeast Candida tropicalis has been used for the biotransformation of oleic acid into 1,18-cis-9-octadecenedioic acid, demonstrating the capability of microorganisms to functionalize long aliphatic chains. researchgate.net Similar whole-cell systems could be developed to perform asymmetric dihydroxylation of 1-octadecene (B91540) or the stereospecific hydrolysis of 1,2-epoxyoctadecane (B1194764) to yield this compound.

Asymmetric Organic Synthesis Strategies

Asymmetric organic synthesis provides a robust and versatile platform for accessing enantiomerically pure compounds through the use of chiral catalysts, reagents, or auxiliaries. uwindsor.capharmaguideline.com

A chiral auxiliary is a stereogenic unit that is temporarily attached to an achiral substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered.

In the context of synthesizing this compound, an achiral precursor could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam. wikipedia.org For example, an α,β-unsaturated carboxylic acid derivative attached to an Evans auxiliary can undergo a stereoselective dihydroxylation reaction. The steric hindrance imposed by the auxiliary directs the oxidizing agent to one face of the double bond, leading to the formation of a diol with high diastereoselectivity. Subsequent removal of the auxiliary would yield the desired chiral diol.

Table 2: Common Chiral Auxiliaries and Their Applications
Chiral AuxiliaryTypical ReactionMechanism of Stereocontrol
Evans OxazolidinonesAldol, Alkylation, DihydroxylationSteric shielding of one face of the enolate or alkene
CamphorsultamDiels-Alder, Conjugate AdditionConformational rigidity and steric hindrance
(S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (from D-mannitol)Acetal formation for diol protection/modificationUsed to create chiral acetals that can direct subsequent reactions

Asymmetric catalysis is a highly efficient method for generating chiral molecules, where a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. The Sharpless Asymmetric Dihydroxylation (SAD) is a premier method for the synthesis of chiral vicinal diols from alkenes. nih.gov

This reaction utilizes osmium tetroxide as the catalyst in the presence of a chiral quinine-based ligand to dihydroxylate a double bond. nih.gov The choice of ligand, either (DHQ)₂PHAL (in AD-mix-α) or (DHQD)₂PHAL (in AD-mix-β), dictates which face of the alkene is hydroxylated, allowing for the selective synthesis of either the (R,R) or (S,S) diol from a trans-alkene, or the (R) or (S) enantiomer from a terminal alkene like 1-octadecene. nih.gov The application of AD-mix-β to 1-octadecene would be a direct and highly effective route to this compound.

Another powerful strategy is the asymmetric ring-opening of epoxides. A meso-epoxide can be opened with a nucleophile in the presence of a chiral catalyst to yield a chiral diol derivative. Alternatively, kinetic resolution of a racemic epoxide, such as 1,2-epoxyoctadecane, using a chiral catalyst can provide access to the enantiopure epoxide, which can then be hydrolyzed to the corresponding diol.

The total synthesis of this compound from simple, achiral starting materials requires a carefully designed sequence of reactions where stereocontrol is paramount. A plausible synthetic route could begin with a commercially available long-chain alkyne, such as 1-octadecyne (B1346895).

A typical multi-step synthesis might involve:

Partial Reduction: Stereoselective reduction of 1-octadecyne to (Z)-1-octadecene using a poisoned catalyst like Lindlar's catalyst.

Asymmetric Dihydroxylation: Application of the Sharpless Asymmetric Dihydroxylation (e.g., using AD-mix-β) to the alkene. The facial selectivity of this reaction is critical for establishing the (S) configuration at the C1 position. However, the SAD of cis-alkenes often proceeds with lower enantioselectivity. nih.gov

Alternative Route: A more reliable route would start with 1-octadecene (a terminal alkene). The Sharpless Asymmetric Dihydroxylation of 1-octadecene using AD-mix-β would directly install the vicinal diol functionality with the desired (S) configuration at C2 with high enantioselectivity.

Process optimization is crucial for maximizing yield and enantiomeric purity on a larger scale. Key parameters for optimization in an asymmetric dihydroxylation step include catalyst loading, reaction temperature, solvent system (typically a t-butanol/water mixture), and the rate of addition of the alkene. Careful control of these factors ensures high conversion and stereoselectivity while minimizing side reactions.

Derivatization of Precursors for Stereospecific this compound Formation

The cornerstone of stereospecific synthesis of this compound lies in the derivatization of a prochiral precursor, most notably 1-octadecene, through asymmetric dihydroxylation. This powerful transformation introduces two adjacent hydroxyl groups across the double bond with a defined stereochemistry.

The most prominent and widely employed method for this purpose is the Sharpless Asymmetric Dihydroxylation (SAD) . organic-chemistry.org This Nobel Prize-winning reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the hydroxylation to a specific face of the alkene. wikipedia.org The choice of the chiral ligand, derived from cinchona alkaloids, dictates the resulting stereochemistry of the diol.

For the synthesis of this compound from 1-octadecene, the commercially available reagent mixture AD-mix-β is employed. wikipedia.org This mixture contains potassium osmate (a source of osmium tetroxide), potassium ferricyanide (B76249) as the stoichiometric re-oxidant, potassium carbonate to maintain a basic pH, and the chiral ligand (DHQD)₂PHAL. organic-chemistry.orgwikipedia.org The (DHQD)₂PHAL ligand creates a chiral environment around the osmium catalyst, which preferentially docks with one face of the 1-octadecene molecule, leading to the formation of the (S)-enantiomer.

The reaction is typically carried out in a biphasic solvent system, such as tert-butanol (B103910) and water, at low temperatures to enhance enantioselectivity. wikipedia.org The general reaction scheme is depicted below:

Figure 1: Sharpless Asymmetric Dihydroxylation of 1-Octadecene to this compound

Table 1: Typical Reagents and Conditions for the Sharpless Asymmetric Dihydroxylation of a Terminal Alkene
Reagent/ParameterDescription/RoleTypical Value/Condition
SubstrateProchiral alkene1-Octadecene
Catalyst SystemProvides chiral environmentAD-mix-β
Solvent SystemBiphasic mediumtert-Butanol/Water (1:1)
TemperatureEnhances enantioselectivity0 °C to room temperature
Reaction TimeTime for completion6-24 hours
Expected ProductChiral vicinal diolThis compound
Expected Enantiomeric ExcessMeasure of stereoselectivity>90% ee

Another, though less common, approach involves the use of a chiral epoxide precursor, such as (S)-glycidol, which can be opened by a suitable organometallic reagent carrying the C15 alkyl chain. This method, however, is often more synthetically demanding than the direct dihydroxylation of the corresponding alkene.

Isolation and Enantiomeric Purity Assessment in Synthetic Protocols

Following the synthesis of this compound, meticulous isolation and purification are paramount to obtain the desired compound in high purity. The reaction mixture from the asymmetric dihydroxylation typically contains the product, the chiral ligand, inorganic salts, and residual solvent.

A standard workup procedure involves quenching the reaction with a reducing agent, such as sodium sulfite, to decompose any remaining osmium species. The product is then extracted into an organic solvent, for instance, ethyl acetate (B1210297). The organic layer is washed with brine and dried over an anhydrous salt like magnesium sulfate. After filtration and removal of the solvent under reduced pressure, the crude product is obtained.

Purification of the crude 1,2-octadecanediol is commonly achieved by column chromatography on silica (B1680970) gel. A solvent gradient, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate, is typically used to elute the product from the column, separating it from less polar impurities and baseline contaminants.

Once the this compound is isolated and purified, the crucial step is to determine its enantiomeric purity. Two primary analytical techniques are employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers. rsc.org The purified diol is dissolved in a suitable solvent and injected into an HPLC system equipped with a chiral stationary phase (CSP). chromatographyonline.comnih.gov The enantiomers interact differently with the chiral environment of the column, leading to different retention times. By comparing the chromatogram of the synthesized product with that of a racemic standard, the enantiomeric excess can be accurately calculated from the relative peak areas. Polysaccharide-based chiral stationary phases are often effective for the separation of diol enantiomers. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: This method involves converting the enantiomeric diols into a mixture of diastereomers by reacting them with a chiral derivatizing agent. springernature.comnih.gov These diastereomers have distinct NMR spectra. A common derivatizing agent for diols is Mosher's acid ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride. The resulting diastereomeric esters will exhibit different chemical shifts for certain protons in their ¹H NMR spectra. springernature.comnih.gov By integrating the signals corresponding to each diastereomer, the diastereomeric excess, and thus the enantiomeric excess of the original diol, can be determined.

Table 2: Techniques for Isolation and Enantiomeric Purity Assessment of this compound
TechniquePurposeTypical Protocol/Details
ExtractionInitial isolation from aqueous phaseEthyl acetate as the organic solvent.
Column ChromatographyPurificationSilica gel stationary phase; Hexane/Ethyl acetate gradient mobile phase.
Chiral HPLCEnantiomeric excess determinationChiral stationary phase (e.g., polysaccharide-based); Isocratic or gradient elution with a suitable mobile phase (e.g., Hexane/Isopropanol).
NMR SpectroscopyEnantiomeric excess determination (via diastereomers)Derivatization with a chiral agent (e.g., Mosher's acid chloride); Analysis of ¹H or ¹⁹F NMR spectra to determine the ratio of diastereomers.

Elucidation of Biochemical Roles and Biological System Interactions Excluding Human Clinical Contexts

Metabolic Integration and Biosynthetic Pathways in Model Organisms

(S)-1,2-Octadecanediol, a long-chain diol, is a structural analog of sphingoid bases, which are the foundational components of sphingolipids. Sphingolipids are a class of lipids that are not only essential structural components of cellular membranes but also serve as signaling molecules in a wide array of cellular processes. frontiersin.orgnih.gov The metabolic pathways of sphingolipids are highly conserved across diverse biological systems, including fungi, plants, and animals. researchgate.netnih.gov

In non-human systems, particularly in model organisms like the budding yeast Saccharomyces cerevisiae, long-chain bases (LCBs) are the initial building blocks for the synthesis of all sphingolipids. nih.govaocs.org The de novo synthesis of sphingolipids commences in the endoplasmic reticulum with the condensation of a fatty acyl-CoA, typically palmitoyl-CoA, and the amino acid L-serine. nih.govresearchgate.net This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT), a key regulator of sphingolipid biosynthesis. nih.govnih.gov The product of this initial condensation is 3-ketodihydrosphingosine, which is then rapidly reduced to dihydrosphingosine (sphinganine). researchgate.net Dihydrosphingosine is a saturated sphingoid base that serves as a direct precursor for more complex sphingolipids.

This compound, with its 18-carbon backbone and hydroxyl groups at positions 1 and 2, is structurally similar to dihydrosphingosine (DHS or sphinganine), which has hydroxyl groups at positions 1 and 3 and an amino group at position 2. While not a direct intermediate in the canonical de novo pathway, exogenous long-chain bases can be taken up by cells and incorporated into sphingolipid metabolic pathways. nih.gov For instance, in yeast, exogenous LCBs can be utilized as precursors for the synthesis of complex sphingolipids. nih.gov

The structural similarity of this compound to sphingoid bases suggests its potential to be recognized and metabolized by the enzymatic machinery of sphingolipid metabolism in non-human systems. It could potentially be acylated to form ceramide-like molecules or phosphorylated, entering the sphingolipid metabolic and signaling cascades.

The enzymatic machinery of sphingolipid metabolism is responsible for a variety of biotransformations of long-chain bases and their derivatives. In yeast, dihydrosphingosine can be hydroxylated at the C-4 position by the enzyme Sur2p (sphingolipid C4-hydroxylase) to produce phytosphingosine (B30862). nih.govaocs.org Subsequently, both dihydrosphingosine and phytosphingosine can be acylated by ceramide synthases (e.g., Lag1p and Lac1p in yeast) to form dihydroceramide (B1258172) and phytoceramide, respectively. nih.gov

Given its structure, this compound could be a substrate for various enzymes involved in lipid metabolism. For example, dehydrogenases could act on the hydroxyl groups. While specific enzymatic transformations of this compound are not extensively detailed in the available literature, the general principles of biotransformation suggest several possibilities. nih.govoaepublish.com Lipases, which are known for their broad substrate specificity, could potentially catalyze acylation or deacylation reactions involving the hydroxyl groups of this compound. mdpi.comnih.gov Oxidoreductases could also be involved in modifying its structure. nih.govnih.gov

In microorganisms, biotransformation is a common strategy to modify and utilize various organic compounds. biotechnologia-journal.org Therefore, it is plausible that in microbial systems, this compound could undergo hydroxylation, oxidation, or other modifications catalyzed by microbial enzymes.

Cellular Distribution and Subcellular Localization in Non-Mammalian Cells

In eukaryotic cells, the synthesis and metabolism of sphingolipids are compartmentalized across different organelles. In the yeast Saccharomyces cerevisiae, the initial steps of sphingolipid biosynthesis, including the formation of dihydrosphingosine and ceramide, occur at the endoplasmic reticulum (ER). researchgate.netnih.gov From the ER, ceramide is transported to the Golgi apparatus for the synthesis of complex sphingolipids. researchgate.net These complex sphingolipids are then transported to the plasma membrane, where they are abundant. researchgate.net

The subcellular localization of this compound in non-mammalian cells would likely be influenced by its physical properties and its interactions with the cellular machinery for lipid transport and metabolism. As a hydrophobic molecule, it would be expected to associate with cellular membranes. In yeast, the uptake of exogenous long-chain bases involves acyl-CoA synthetases Faa1 and Faa4, which are localized to the plasma membrane and internal organelles. nih.gov This suggests that upon entering the cell, this compound could be found at the plasma membrane and subsequently transported to other membrane-bound compartments like the ER.

Mechanistic Studies of Interactions with Biological Macromolecules in Vitro (e.g., Lipids, Proteins)

The interaction of sphingolipids with other lipids and proteins is crucial for their function in membrane structure and cell signaling. Sphingolipids, together with sterols, are known to form ordered membrane domains, often referred to as lipid rafts. researchgate.net These domains are enriched in specific proteins and are involved in signal transduction.

In vitro studies of long-chain bases and ceramides (B1148491) have provided insights into their biophysical properties and their interactions with other molecules. The long acyl chain of these molecules allows them to intercalate into lipid bilayers, influencing membrane fluidity and permeability. The hydroxyl and amino groups of sphingoid bases can participate in hydrogen bonding with other lipids and with proteins.

While specific in vitro studies on the interaction of this compound with biological macromolecules are not widely available, its structural features suggest potential modes of interaction. The 18-carbon chain would allow it to integrate into lipid membranes. The two hydroxyl groups could form hydrogen bonds with the polar head groups of phospholipids (B1166683) or with amino acid residues in proteins. These interactions could potentially alter the properties of the membrane or modulate the activity of membrane-associated proteins.

Comparative Biochemical Analysis Across Diverse Biological Systems (e.g., Microbial, Fungal, Plant, Animal Models)

Sphingolipid biosynthesis is a conserved pathway, but the specific structures of sphingolipids and their metabolic intermediates can vary significantly across different biological kingdoms. nih.gov

Fungal Systems: In fungi like Saccharomyces cerevisiae, the predominant long-chain bases are dihydrosphingosine and phytosphingosine. nih.gov Fungal sphingolipids are characterized by the presence of inositol-containing head groups. researchgate.net

Plant Systems: Plant sphingolipids are highly complex and diverse. researchgate.net They contain a wider variety of long-chain bases, including dihydroxy and trihydroxy LCBs. researchgate.netnih.gov A characteristic feature of plant sphingolipids is the high content of trihydroxy LCBs. nih.gov

Animal Models: In animals, the major sphingoid base is sphingosine, which contains a double bond at the C4-C5 position. nih.gov The most common complex sphingolipid in animals is sphingomyelin.

Microbial Systems: While eukaryotes are the primary producers of sphingolipids, some bacteria, particularly those from the Bacteroidetes phylum, are also capable of synthesizing these lipids. nih.govfrontiersin.org Bacterial sphingolipids often have odd-chain-length and branched-chain LCBs. frontiersin.org

This diversity in sphingolipid structure across different biological systems suggests that the metabolism and function of this compound could also vary depending on the organism.

The study of metabolite signatures, or metabolomics, provides a snapshot of the small molecules present in a biological system. In microorganisms, secondary metabolites play a crucial role in various processes, including communication, competition, and symbiosis. nih.gov

Some bacteria are known to produce 1,2-diols. For example, some microorganisms can produce 1,2-propanediol from the degradation of rhamnose or fucose. nih.govnih.gov Although not directly this compound, this indicates that metabolic pathways for the synthesis of 1,2-diols exist in the microbial world. Additionally, 1,2-alkanediols have been shown to exhibit antibacterial activity against certain bacteria like Staphylococcus aureus and Staphylococcus epidermidis. researchgate.netresearchgate.net

The presence of this compound or similar long-chain diols in the metabolite profile of a microorganism could be indicative of specific metabolic capabilities or could serve as a biomarker for certain microbial species or metabolic states. The analysis of such metabolite signatures can provide insights into the biochemistry and ecological roles of these microorganisms. mdpi.com

Characterization in Unique Biological Structures (e.g., Diol-Linked Glycolipids in Bacteria)

Recent research has unveiled the incorporation of long-chain 1,2-diols into the membrane lipids of certain bacteria, presenting a fascinating alternative to the more common glycerol-based glycolipids. These diol-linked glycolipids have been notably characterized in thermophilic bacteria of the genus Thermus, where they are significant components of the cell membrane.

In-depth studies of various Thermus species, including T. scotoductus, T. filiformis, and T. oshimai, have led to the isolation and structural elucidation of these unique lipids. nih.gov Instead of a glycerol (B35011) backbone, a major proportion of the glycolipids in these organisms features a long-chain 1,2-diol to which a glycan head group is attached. nih.gov This discovery marked the first detailed structural determination of long-chain diol-linked glycolipids in bacteria outside of earlier reports in Thermomicrobium roseum. nih.gov

The analytical process to characterize these structures involved the acid hydrolysis of purified glycolipids. This procedure liberated the constituent long-chain fatty acids and the 1,2-diol components, which were then identified using gas chromatography-mass spectrometry (GC-MS). nih.gov Fast atom bombardment mass spectrometry (FAB-MS) of the intact glycolipids was also employed to confirm that the glycan head groups were indeed linked to these long-chain 1,2-diols. nih.gov

While the specific compound this compound has not been explicitly identified in the published research on Thermus species, closely related structural analogs have been. The principal long-chain diol identified was 16-methylheptadecane-1,2-diol, with smaller quantities of its anteiso-branched isomer, 15-methylheptadecane-1,2-diol, also present. nih.gov The research also indicated the presence of other C17 and C19 analogs, suggesting a potential for variability in the alkyl chain length of these diols. asm.org The presence of a C18 diol, such as 1,2-Octadecanediol (B1211883), is therefore plausible within this context of structural diversity.

The glycan portions of these diol-linked glycolipids are also well-characterized. In many Thermus strains, the polar head group of the major glycolipid (designated GL-1) is a tetrasaccharide, specifically a glucosylgalactosyl-(N-acyl)glucosaminylglucosyl moiety. nih.gov In some instances, a truncated version (GL-2) lacking the terminal glucose is found. nih.gov These glycan structures are consistent in both the diol-linked and the co-existing glycerol-linked glycolipids within the same organism. nih.gov

The table below summarizes the key findings from the characterization of these novel diol-linked glycolipids in Thermus species.

Table 1: Characterization of Diol-Linked Glycolipids in Thermus Species

Parameter Finding Analytical Method(s) Bacterial Strains
Lipid Backbone Long-chain 1,2-diols Gas Chromatography-Mass Spectrometry (GC-MS) after hydrolysis T. scotoductus X-1, T. filiformis Tok4 A2, T. oshimai SPS-11
Identified Diols 16-methylheptadecane-1,2-diol (major), 15-methylheptadecane-1,2-diol (minor), other C17 and C19 analogs GC-MS T. scotoductus, T. filiformis
Glycan Head Group (GL-1) Glucosylgalactosyl-(N-acyl)glucosaminylglucosyl Fast Atom Bombardment Mass Spectrometry (FAB-MS) T. filiformis Tok4 A2, T. scotoductus X-1 (colony type t2)
Glycan Head Group (GL-2) Truncated analog of GL-1 (lacking terminal glucose) FAB-MS T. scotoductus X-1 (colony type t1), T. oshimai SPS-11

| Co-occurrence | Diol-linked and glycerol-linked glycolipids with similar glycan head groups are present in the same organisms. | FAB-MS | T. scotoductus, T. filiformis, T. oshimai |

Advanced Applications As a Chiral Building Block in Materials Science

Utilization in the Synthesis of Stereoregular Polymers

The incorporation of chiral monomers like (S)-1,2-Octadecanediol is a key strategy for producing stereoregular polymers. ias.ac.in The specific three-dimensional arrangement of atoms in these polymers dictates their macroscopic properties, including crystallinity, melting point, and mechanical strength. numberanalytics.comresearchgate.net

This compound can be utilized as a monomer in condensation polymerization reactions to produce chiral polyesters and polyurethanes. acs.org For instance, the reaction of this compound with a dicarboxylic acid or its derivative would lead to the formation of a polyester (B1180765) with the chiral diol unit integrated into the polymer backbone. Similarly, its reaction with a diisocyanate would yield a chiral polyurethane. scirp.org The long C16 alkyl chain of the diol imparts flexibility and hydrophobicity to the polymer, while the chiral center introduces stereochemical control.

The synthesis of such polymers often involves techniques like transesterification or polycondensation. chemrxiv.org The choice of co-monomers and polymerization conditions allows for the tailoring of the polymer's architecture, leading to materials with a range of properties from elastic to plastic-like. scirp.org For example, copolymerization with different diols or dicarboxylic acids can alter the physical and thermal characteristics of the resulting polyester. mdpi.comacs.org

Polymer TypeMonomersPotential Polymer Architecture
Chiral PolyesterThis compound, Dicarboxylic Acid (e.g., 1,18-octadecanedicarboxylic acid)Linear, alternating copolymer with chiral centers along the backbone. mdpi.com
Chiral PolyurethaneThis compound, Diisocyanate (e.g., 1,4-phenylene diisocyanate)Linear polymer with urethane (B1682113) linkages and chiral side chains. nih.gov

The stereochemistry of monomers like this compound has a profound influence on both the polymerization process and the final properties of the material. bham.ac.ukbham.ac.uk The spatial arrangement of the hydroxyl groups and the alkyl chain can affect the reactivity of the monomer and the way polymer chains pack together. researchgate.net

The presence of a single enantiomer, such as the (S)-configuration, can lead to the formation of isotactic or syndiotactic polymers, which have a regular, ordered structure. ias.ac.inncku.edu.tw This regularity allows for closer chain packing and the development of crystallinity, which in turn affects the material's thermal and mechanical properties. ias.ac.in In contrast, using a racemic mixture of (R)- and this compound would likely result in an atactic polymer, which is typically amorphous and has a lower melting point and reduced mechanical strength. numberanalytics.comncku.edu.tw The control of stereochemistry is therefore a critical tool for tuning the properties of the resulting polymers for specific applications. nih.gov

PropertyInfluence of this compound Stereochemistry
Crystallinity Promotes higher crystallinity due to stereoregularity (isotactic or syndiotactic arrangements). ias.ac.in
Melting Point Generally leads to higher melting points compared to atactic polymers. numberanalytics.com
Mechanical Strength Enhances mechanical properties due to more ordered chain packing. bham.ac.uk
Solubility Can decrease solubility in certain solvents due to increased crystallinity. numberanalytics.com

Engineering of Chiral Nanomaterials and Self-Assembled Systems

The unique molecular structure of this compound, featuring a hydrophilic diol head group and a long hydrophobic alkyl tail, makes it an ideal candidate for the construction of chiral nanomaterials and self-assembled systems. rsc.org

The hydroxyl groups of this compound can participate in hydrogen bonding, a key interaction in driving supramolecular assembly. semanticscholar.org In aqueous environments, these amphiphilic molecules can self-assemble into various structures like micelles, vesicles, or bilayers to minimize the unfavorable interaction between the hydrophobic tails and water. researchgate.net The chirality of the diol can be transferred to the resulting supramolecular structure, leading to the formation of helical or other chiral assemblies. nih.gov This process is influenced by factors such as concentration, temperature, and the presence of other molecules.

Nanomaterials incorporating this compound or its derivatives can exhibit chiral recognition capabilities. nih.gov When used to modify the surface of inorganic nanoparticles, the chiral diol can create a chiral environment around the nanoparticle. rsc.orgsemanticscholar.org These chiral-imprinted nanomaterials can then selectively interact with other chiral molecules, a property that is highly valuable in sensing, catalysis, and separation technologies. semanticscholar.org The principle of this recognition lies in the differential binding affinity between the chiral surface and the enantiomers of a target molecule. nih.gov Gold or silver nanoparticles are often used as the inorganic core due to their unique optical properties that can be used to signal the recognition event. mdpi.com

Development of Functional Materials from this compound Derivatives (e.g., amphiphilic structures)

Derivatives of this compound can be synthesized to create a wide range of functional materials with tailored properties. By chemically modifying the hydroxyl groups or the alkyl chain, new functionalities can be introduced.

For instance, attaching different polar head groups to the diol can modulate its amphiphilic nature, influencing the type of self-assembled structures it forms. researchgate.net These amphiphilic structures are key components in the development of drug delivery systems, emulsifiers, and foaming agents. google.comgoogle.com The long hydrocarbon chain provides a hydrophobic domain, while the modified head group controls the interaction with aqueous environments. google.com.pg Furthermore, the inherent chirality of the this compound backbone can be exploited to create materials with specific biological activities or for applications in asymmetric catalysis.

Derivative ClassPotential Functional GroupResulting Property/Application
Amphiphilic Surfactants Sulfates, Phosphates, or Ethoxylates attached to the hydroxyl groupsEnhanced emulsification, detergency, and foaming for personal care and industrial products. google.com
Chiral Ligands Functional groups capable of coordinating to metal centersUse in asymmetric catalysis for the synthesis of enantiomerically pure compounds.
Bioactive Lipids Modifications to mimic natural ceramides (B1148491) or other signaling molecules. google.comcir-safety.orgPotential applications in cosmetics and pharmaceuticals for skin barrier function and other biological activities. smolecule.com
Polymerizable Monomers Introduction of reactive groups like acrylates or methacrylatesCreation of cross-linked polymer networks with embedded chirality for advanced materials. google.com

Sophisticated Analytical Methodologies for Research Characterization of S 1,2 Octadecanediol

Advanced Chromatographic Separation Techniques

Chromatography is fundamental for isolating (S)-1,2-Octadecanediol from its enantiomer, (R)-1,2-Octadecanediol, and separating it from complex mixtures. Chiral recognition, the differential interaction between a chiral molecule and a chiral environment, is the core principle underlying these separations. wikipedia.org

Enantioselective Gas Chromatography (GC) for Isomer Resolution

Enantioselective Gas Chromatography (GC) is a powerful technique for separating volatile chiral compounds. The separation of enantiomers like this compound relies on the use of a chiral stationary phase (CSP). nih.gov These phases are typically composed of a chiral selector, often a derivatized cyclodextrin (B1172386), coated onto a capillary column. gcms.czazom.com

For long-chain diols, derivatization is often required to increase volatility and improve chromatographic performance. A common approach involves converting the hydroxyl groups to a less polar functional group, such as a trifluoroacetyl (TFA) ester. The separation mechanism involves the formation of transient diastereomeric complexes between the derivatized enantiomers and the cyclodextrin-based CSP. azom.com The differing stability of these complexes results in different retention times, allowing for their resolution. azom.com

A typical setup for the analysis of 1,2-alkyldiol enantiomers would utilize a specialized chiral column, such as one containing gamma-cyclodextrin (B1674603) trifluoroacetylated derivatives. sigmaaldrich.com

Table 1: Example GC Conditions for Chiral 1,2-Alkyldiol Separation Note: This data is representative for 1,2-alkyldiols and illustrates the technique's application.

ParameterValue
Column Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 μm) sigmaaldrich.com
Derivatizing Agent Trifluoroacetic Anhydride (TFAA)
Oven Program 80 °C, ramp at 5 °C/min to 130 °C sigmaaldrich.com
Carrier Gas Helium sigmaaldrich.com
Injector Temp. 250 °C sigmaaldrich.com
Detector Flame Ionization Detector (FID), 250 °C sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is the most widely used method for chiral separations, offering a broad range of chiral stationary phases (CSPs) suitable for various compound classes. csfarmacie.cz For a polar molecule like this compound, polysaccharide-based and cyclodextrin-based CSPs are particularly effective. nih.gov

Polysaccharide-based CSPs, derived from cellulose (B213188) or amylose, often feature carbamate (B1207046) or ester derivatives on the polymer backbone. csfarmacie.cznih.gov These phases provide a complex chiral environment with grooves and cavities where enantiomers can interact differently through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. wikipedia.org

Cyclodextrin-based CSPs utilize the toroidal structure of cyclic oligosaccharides. wikipedia.orgnih.gov Chiral recognition occurs via an inclusion complexing mechanism, where the analyte, or a portion of it (like the long alkyl chain of 1,2-octadecanediol), fits into the hydrophobic cavity of the cyclodextrin. csfarmacie.cz Secondary interactions with the hydroxyl groups on the rim of the cyclodextrin contribute to the enantioselectivity. csfarmacie.cz The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is critical for optimizing the separation. nih.gov

Table 2: Common HPLC Chiral Stationary Phases for Hydroxylated Compounds

CSP TypeChiral Selector ExamplePrimary Interaction Mechanisms
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, π-π interactions, steric hindrance nih.gov
Polysaccharide-based Amylose tris((S)-α-methylbenzylcarbamate)Hydrogen bonding, π-π interactions, steric hindrance nih.gov
Cyclodextrin-based β-cyclodextrinInclusion complexation, hydrogen bonding wikipedia.orgnih.gov
Protein-based Immobilized α1-acid glycoprotein (B1211001) (AGP)Hydrophobic and electrostatic interactions, hydrogen bonding wikipedia.org

Hyphenated GC-MS and LC-MS Approaches for Complex Mixture Analysis

Hyphenating chromatography with mass spectrometry (MS) combines the superior separation power of GC and LC with the sensitive and specific detection capabilities of MS.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis of this compound, the GC column first separates the compound from other components in the mixture. As the analyte elutes from the column, it enters the ion source of the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint for identification. azom.com The NIST Mass Spectrometry Data Center provides reference spectra for 1,2-Octadecanediol (B1211883), showing characteristic fragments that can be used for its confirmation in a sample. nih.gov Typical instrument parameters involve a capillary column (e.g., composed of dimethylpolysiloxane), helium as the carrier gas, and a programmed oven temperature ramp to elute the compounds. fortunejournals.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for analyzing non-volatile or thermally labile compounds. After chiral separation on an HPLC column, the eluent containing this compound is introduced into an MS ion source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). cas.cn These soft ionization techniques typically generate a protonated molecule [M+H]+ or other adducts (e.g., [M+Na]+), allowing for the determination of the molecular weight. researchgate.net Tandem mass spectrometry (LC-MS/MS) can further enhance specificity by selecting the molecular ion, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions. chromatographyonline.comcaymanchem.com

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms within this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure elucidation of organic molecules. ruc.dk

¹H NMR: A ¹H NMR spectrum of this compound would display characteristic signals for the protons on the carbon atoms bearing the hydroxyl groups (C1 and C2) and the long aliphatic chain. The two protons on C1 (-CH₂OH) would appear as a multiplet, as would the single proton on C2 (-CHOH). The long chain of methylene (B1212753) (-CH₂-) groups would produce a large, overlapping signal in the 1.2-1.4 ppm region, while the terminal methyl (-CH₃) group would appear as a triplet around 0.9 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The two carbons attached to the hydroxyl groups (C1 and C2) would be deshielded and appear at higher chemical shifts (typically in the 60-75 ppm range) compared to the other methylene carbons of the alkyl chain (typically 20-35 ppm). ruc.dk The terminal methyl carbon would have a distinct signal around 14 ppm.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are used to establish connectivity. A COSY spectrum would show a correlation between the proton on C2 and the protons on C1 and C3, confirming the 1,2-diol structure. nih.gov Other techniques like HSQC (Heteronuclear Single Quantum Coherence) correlate proton signals with their directly attached carbon atoms.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,2-Octadecanediol

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₃ (C18) ~0.88 (triplet)~14.1
-(CH₂)₁₄- (C4-C17) ~1.26 (multiplet)~22.7 - 31.9
-CH₂- (C3) ~1.45 (multiplet)~25.8
-CH(OH)- (C2) ~3.65 (multiplet)~74.9
-CH₂(OH) (C1) ~3.40 & ~3.58 (multiplets)~66.5

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). mdpi.com This precision allows for the unambiguous determination of the elemental formula of a molecule. For 1,2-Octadecanediol (C₁₈H₃₈O₂), the calculated exact mass of the neutral molecule is 286.2872 Da. nih.gov HRMS can easily distinguish this from other compounds with the same nominal mass but different elemental compositions. cas.cn

The fragmentation pattern observed in a mass spectrum provides crucial structural information. For long-chain 1,2-diols, characteristic fragmentation pathways under electron ionization (EI) include:

Alpha-Cleavage: The most significant fragmentation is the cleavage of the C1-C2 bond, which is weakened by the adjacent oxygen atoms. This results in characteristic fragment ions. libretexts.org

Loss of Water: Dehydration, leading to a peak at [M-18]+, is a common feature for alcohols. libretexts.org

Alkyl Chain Fragmentation: A series of peaks separated by 14 Da (corresponding to CH₂ units) is characteristic of the fragmentation of the long alkyl chain. nih.govnih.gov

Table 4: Key High-Resolution Masses and Characteristic Fragments for 1,2-Octadecanediol

SpeciesFormulaCalculated Exact Mass (m/z)Description
[M] C₁₈H₃₈O₂286.28718Molecular Ion
[M+H]⁺ C₁₈H₃₉O₂⁺287.29499Protonated Molecule (ESI/APCI)
[M+Na]⁺ C₁₈H₃₈O₂Na⁺309.27697Sodium Adduct (ESI/APCI)
[M-H₂O] C₁₈H₃₆O268.27662Loss of Water
[CH₂(OH)]⁺ CH₃O⁺31.01842Alpha-cleavage fragment
[M-CH₂(OH)]⁺ C₁₇H₃₅O⁺255.26879Alpha-cleavage fragment

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that probe the vibrational modes of a molecule. wikipedia.org When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies (stretching, bending, rocking), resulting in an IR absorption spectrum. tutorchase.comlumenlearning.com Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light (typically from a laser), where the scattered light has been shifted in frequency due to interaction with the molecule's vibrations. wikipedia.orgyoutube.com

For this compound, key vibrational modes include:

O-H Stretching: The hydroxyl groups give rise to a very characteristic strong and broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. tutorchase.comorgchemboulder.com This broadening is a result of intermolecular hydrogen bonding.

C-H Stretching: The long aliphatic chain produces intense C-H stretching vibrations, which are typically observed in the 2850-3000 cm⁻¹ region. pressbooks.pubopenstax.org

CH₂ Bending and Scissoring: Vibrations from the numerous methylene (CH₂) groups in the octadecane (B175841) chain appear in the 1450-1470 cm⁻¹ range. lumenlearning.com

C-O Stretching: The C-O single bonds of the primary and secondary alcohol groups exhibit strong absorptions in the 1050-1150 cm⁻¹ region of the IR spectrum. orgchemboulder.com

Table 1: Characteristic Vibrational Frequencies for 1,2-Octadecanediol.
Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy MethodExpected Intensity
O-H Stretch (H-bonded)3200 - 3600IRStrong, Broad
C-H Stretch (Alkyl)2850 - 2960IR, RamanStrong
CH₂ Bend (Scissoring)1450 - 1470IR, RamanMedium
C-O Stretch1050 - 1150IRStrong
C-C Stretch (Alkyl Chain)800 - 1200RamanMedium-Weak

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. purechemistry.orgnih.gov The technique requires the molecule to be crystallized into a well-ordered lattice. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons of the atoms, producing a unique diffraction pattern. purechemistry.org Mathematical analysis of this pattern allows for the calculation of an electron density map, from which the precise position of every atom in the molecule can be determined.

To establish the absolute configuration of a chiral molecule, a phenomenon known as anomalous dispersion (or resonant scattering) is utilized. ed.ac.uk When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor becomes complex, leading to small but measurable differences in the intensities of specific, symmetry-related reflections (known as Bijvoet pairs). wikipedia.org By carefully analyzing these differences, the true, absolute arrangement of atoms in space can be determined without ambiguity.

The result of this analysis is often expressed as the Flack parameter. mdpi.com A Flack parameter close to zero indicates that the determined absolute configuration is correct. ed.ac.ukwikipedia.org Conversely, a value near one suggests that the inverted configuration is the correct one. wikipedia.org Therefore, a successful X-ray crystallographic analysis of this compound would not only confirm its connectivity but would also provide incontrovertible proof of the (S) configuration at its stereocenter.

Table 3: Representative Crystallographic Data for a Chiral Diol.
ParameterDescriptionExample Value
Crystal SystemThe symmetry class of the crystal lattice.Orthorhombic
Space GroupThe set of symmetry operations of the crystal. For chiral molecules, this must be a non-centrosymmetric (Sohncke) group.P2₁2₁2₁
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the unit cell.a = 5.5 Å, b = 7.8 Å, c = 45.2 Å, α=β=γ=90°
Flack Parameter (x)A parameter indicating the correctness of the assigned absolute configuration. A value near 0 is ideal.0.05(7)

Theoretical and Computational Chemistry Studies on S 1,2 Octadecanediol

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are powerful tools for exploring the dynamic behavior of molecules and mapping their conformational landscape. frontiersin.org However, the application of MD to (S)-1,2-Octadecanediol is complicated by its high degree of flexibility. The 16-carbon chain has numerous rotatable single bonds, leading to a vast and complex potential energy surface. This complexity is so significant that major chemical databases note that standard conformer generation is disallowed for 1,2-octadecanediol (B1211883) due to its excessive flexibility.

Computational ChallengeKey Molecular Interactions to AnalyzeRelevance to this compound
Vast Conformational Space Rotations around C-C bonds in the alkyl chain and the C1-C2 bond of the diol headgroup.The large number of rotatable bonds creates an immense number of possible conformers, making it difficult to achieve complete sampling in simulations.
Intramolecular H-Bonding Interaction between the C1-OH and C2-OH protons and oxygen atoms.Stabilizes gauche conformations of the diol headgroup, influencing the molecule's local structure. mdpi.comresearchgate.net
Intermolecular H-Bonding Interactions between the diol headgroups of adjacent molecules or with solvent molecules.Competes with intramolecular H-bonding and is critical for understanding aggregation, solubility, and behavior in formulations.
Van der Waals Forces Hydrophobic interactions along the C16 alkyl chains.Governs the packing and organization of the nonpolar tails, contributing significantly to the molecule's amphiphilic properties. chimia.ch

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical methods like Density Functional Theory (DFT) and ab initio calculations are fundamental for understanding a molecule's electronic structure, which in turn dictates its reactivity and physical properties. researchgate.netresearchgate.net These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other electronic properties. For a molecule the size of this compound, such calculations are computationally demanding, which is why comprehensive DFT studies are not widely published for this specific compound.

Instead, many physicochemical properties available in databases are predicted using faster, though typically less precise, quantitative structure-property relationship (QSPR) models or empirical methods like the Joback method. researchgate.netnih.govresearchgate.net These approaches estimate properties based on group contributions or correlations with molecular structure rather than from first-principles quantum calculations. While useful for rapid screening, they lack the detailed electronic insight of DFT.

PropertyPredicted ValueUnitPrediction Method Source
Molecular Weight286.49 g/mol -
Gibbs Free Energy of Formation (gf)-175.40kJ/molJoback Method researchgate.net
Enthalpy of Formation (hf)-724.59kJ/molJoback Method researchgate.net
Enthalpy of Fusion (hfus)47.03kJ/molJoback Method researchgate.net
Enthalpy of Vaporization (hvap)88.63kJ/molJoback Method researchgate.net
logP (Octanol-Water Partition)5.211-Crippen Method researchgate.net
Boiling Point (tb)795.16KJoback Method researchgate.net
Melting Point (tf)353.65KNIST Webbook researchgate.net
Critical Temperature (tc)973.50KJoback Method researchgate.net
Critical Pressure (pc)1318.48kPaJoback Method researchgate.net
McGowan Volume (mcvol)276.220ml/molMcGowan Method researchgate.net

Quantum chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for structure elucidation and verification. researchgate.net For instance, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netresearchgate.netcdnsciencepub.com The process for a flexible molecule like this compound would involve:

A thorough conformational search to identify a set of low-energy structures.

Geometry optimization of each conformer using a suitable level of theory (e.g., B3LYP functional with a basis set like 6-31G*).

Calculation of spectroscopic properties (e.g., magnetic shielding tensors for NMR, vibrational frequencies and intensities for IR) for each optimized conformer. researchgate.netacs.org

Averaging the predicted spectra based on the Boltzmann population of each conformer at a given temperature. researchgate.net

This multi-step process, especially the initial conformational search, is a significant computational hurdle. An alternative and complementary approach is the development of large in silico spectral libraries. biorxiv.orgnih.gov These databases, such as LipidBlast, often use a combination of empirical fragmentation rules derived from experimental data and heuristic models to generate theoretical tandem mass spectra (MS/MS) for tens of thousands of lipids, allowing for high-throughput identification. nih.govresearchgate.net While these libraries may contain entries for long-chain diols, they often prioritize speed over the rigor of first-principles quantum calculations for each individual entry.

Computational chemistry provides profound insights into chemical reactions by modeling the entire reaction pathway. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine activation barriers and reaction thermodynamics, helping to explain observed product distributions and guide the design of new synthetic methods. acs.org

For this compound, this could be applied to model its synthesis, for example, via the asymmetric dihydroxylation of 1-octadecene (B91540). Computational modeling could elucidate the mechanism of catalyst-substrate interaction that leads to the stereospecific formation of the (S)-enantiomer. Furthermore, studies on related systems demonstrate the power of this approach. For example, DFT calculations have been used to study the B(C6F5)3-catalyzed deoxygenation of terminal 1,2-diols, revealing the crucial role of a cyclic siloxane intermediate and explaining how different reagents lead to different products. acs.org Similar computational studies on the regioselective acylation, sulfonylation, and alkylation of diols have helped clarify the reaction mechanisms and the role of catalyst-substrate complexes. organic-chemistry.org

ParameterComputational MethodInformation Gained
Geometry of Stationary Points DFT, Ab InitioProvides the 3D structure of reactants, intermediates, transition states, and products.
Vibrational Frequencies DFT, Ab InitioConfirms identity of stationary points (no imaginary frequencies for minima, one for transition states) and calculates zero-point vibrational energy.
Relative Energies (ΔE, ΔH, ΔG) DFT, Ab InitioDetermines if a reaction is exothermic/endothermic and exergonic/endergonic.
Activation Energy (Ea or ΔG‡) DFT, Ab InitioThe energy barrier for the reaction; allows for prediction of reaction rates and kinetic vs. thermodynamic control.
Reaction Path Following Intrinsic Reaction Coordinate (IRC)Confirms that a calculated transition state correctly connects the desired reactants and products.

Cheminformatics and Data Science Applications in this compound Research

Cheminformatics and data science apply computational, statistical, and machine learning methods to solve problems in chemistry. nih.govmdpi.com These approaches are particularly valuable for analyzing large datasets to build predictive models that correlate a molecule's structure with its properties or activities, a process known as Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling. acs.org

While no specific SAR studies for this compound are documented, the principles can be readily described. An SAR study would aim to build a mathematical model that connects the structural features of this compound and its analogues to a specific measured activity. For example, given its use in cosmetics, a relevant activity might be its ability to enhance skin hydration or its antioxidant capacity, a property suggested by its presence in a marine algae extract. uni-due.de

The process would involve synthesizing or computationally generating a library of related diols with variations in chain length, branching, or functional groups. For each analogue, molecular descriptors (e.g., logP, molecular weight, polar surface area, electronic properties from quantum calculations) would be computed. A statistical or machine learning algorithm would then be used to find the best correlation between these descriptors and the experimentally measured biological activity. Such a model could reveal, for instance, that optimal skin emollience is achieved with an unbranched alkyl chain between 14 and 20 carbons. The influence of stereochemistry, as noted in studies of other diols like limonene-1,2-diol, would be a critical parameter to include.

A validated QSAR model becomes a powerful tool for predictive modeling. researchgate.netrsc.org Instead of relying solely on costly and time-consuming laboratory synthesis and testing, researchers can use the model to perform a virtual screening of novel diol derivatives. A large virtual library of new structures could be designed on a computer, and their activities could be predicted by the QSAR model in a fraction of the time.

This in silico approach allows for the rapid identification of promising candidates with potentially enhanced or novel properties. For example, a model for skin permeability could be used to design derivatives of this compound with modified headgroups to improve their delivery into the epidermis. Similarly, a model for antimicrobial activity could guide the design of new diol-based preservatives. This predictive workflow enables chemists to focus their synthetic efforts on a much smaller set of high-priority candidates, accelerating the discovery and development cycle for new functional ingredients. escholarship.orgpsds.ac.uk

StepDescriptionTools / Methods
1. Virtual Library Design Create a large set of novel diol derivatives in silico by systematically modifying the structure of this compound.Molecular editing software.
2. Descriptor Calculation For each virtual molecule, calculate the same set of molecular descriptors used to build the original QSAR model.QSAR software, quantum chemistry programs.
3. Activity/Property Prediction Apply the previously developed QSAR model to the descriptors of the virtual library to predict the activity of each new derivative.The QSAR equation or machine learning model.
4. Candidate Prioritization Rank the virtual derivatives based on their predicted performance and select a small number of top candidates for synthesis.Data analysis and visualization tools.
5. Synthesis and Testing Synthesize the prioritized candidates in the laboratory and experimentally measure their activity.Standard organic synthesis and biological assays.
6. Model Refinement Use the new experimental data to update and improve the predictive power of the QSAR model.Statistical and machine learning software.

Future Perspectives and Emerging Research Frontiers for S 1,2 Octadecanediol

Innovations in Green and Sustainable Synthetic Routes

The chemical industry's shift towards sustainability is a primary driver for innovation in the synthesis of chiral diols like (S)-1,2-Octadecanediol. Traditional synthetic methods often rely on hazardous reagents, expensive metal catalysts, and generate significant waste. scirea.orgnih.gov Green chemistry principles are paving the way for more environmentally benign and economically viable production routes.

Future research will likely focus on several key areas:

Biocatalysis: Utilizing enzymes or whole-cell systems to perform stereoselective dihydroxylation of corresponding alkenes. This approach offers high enantioselectivity under mild reaction conditions (aqueous media, ambient temperature, and pressure), significantly reducing the environmental footprint. Engineered microorganisms could be designed to produce this compound directly from renewable feedstocks. nih.govnih.gov

Renewable Feedstocks: Moving away from petrochemical-based starting materials towards renewable sources like fatty acids derived from plant oils. rsc.org Methodologies such as tandem olefin metathesis followed by ester hydrogenation can convert fatty acid methyl esters into long-chain α–ω diols. rsc.org

Catalytic Innovations: The development of cheaper, more efficient, and recyclable catalysts is crucial. This includes exploring earth-abundant metal catalysts and organocatalysts that can facilitate asymmetric synthesis with high selectivity. ijprt.orgrsc.org The use of supported catalysts on materials like silica (B1680970) or alumina (B75360) can also simplify purification and enable catalyst reuse. ijprt.org

Solvent-Free and Alternative Solvent Systems: Research into performing synthesis under solvent-free conditions or in greener solvents like water or supercritical fluids minimizes volatile organic compound (VOC) emissions and simplifies product work-up. ijprt.orgorganic-chemistry.org

Table 1: Comparison of Synthetic Approaches for Diol Production

Feature Conventional Synthesis Emerging Green Routes
Starting Materials Petroleum-derived alkenes Renewable fatty acids, biomass rsc.orgresearchgate.net
Catalysts Heavy metals (e.g., Osmium, Rhodium) scirea.org Biocatalysts (enzymes), organocatalysts, earth-abundant metals ijprt.org
Solvents Chlorinated organic solvents Water, supercritical fluids, or solvent-free conditions ijprt.orgorganic-chemistry.org
Byproducts Stoichiometric amounts of toxic waste Minimal and often biodegradable waste
Energy Consumption Often requires high temperatures and pressures Typically operates at or near ambient conditions

| Selectivity | Can be high but may require complex ligands | Often exhibits very high regio- and enantioselectivity researchgate.net |

Unexplored Biochemical Pathways and Biological Interactions in Non-Traditional Models

The biological significance of chirality is well-established, as living systems are inherently chiral. the-innovation.org While the roles of many endogenous chiral molecules are understood, the specific interactions of exogenously introduced compounds like this compound are not fully elucidated, especially in non-standard biological models.

Future research in this domain will likely explore:

Microbiome Interactions: Investigating how this compound affects or is metabolized by complex microbial communities, such as the gut or skin microbiome. Its amphiphilic nature could lead to interactions with bacterial cell membranes, potentially influencing microbial signaling or biofilm formation.

Non-Mammalian Model Organisms: Studying the effects of this compound in organisms like Caenorhabditis elegans (nematode), Drosophila melanogaster (fruit fly), or Danio rerio (zebrafish). These models allow for high-throughput screening and can reveal conserved biological pathways that might be affected by this chiral diol.

Plant and Fungal Biology: Exploring the role of long-chain diols in plant signaling, defense mechanisms, or as components of fungal cell walls. This could open up novel applications in agriculture or as antifungal agents.

Chiral Recognition at the Cellular Level: Due to the homochirality of biological systems, the interaction between chiral materials and cells is a critical factor. the-innovation.org Research could focus on how the specific 'S' configuration of 1,2-Octadecanediol (B1211883) is recognized by cell surface receptors or enzymes, leading to downstream cellular responses. This could be particularly relevant in areas like tissue engineering, where chiral scaffolds can influence cell behavior. the-innovation.org

Advanced Functional Materials with Tailored Stereochemical Properties

The precise three-dimensional arrangement of atoms in chiral molecules is a key determinant of their macroscopic properties when incorporated into materials. wikipedia.org The stereochemistry of this compound makes it a valuable building block (chiral synthon) for creating advanced materials with unique functionalities.

Emerging frontiers in this area include:

Chiral Polymers and Liquid Crystals: Using this compound as a monomer or chiral dopant to synthesize polymers or liquid crystalline phases with specific optical properties. Such materials are essential for applications in displays, optical sensors, and asymmetric catalysis.

Self-Assembling Systems: The amphiphilic nature of this compound can be exploited to create highly ordered supramolecular structures like nanotubes, vesicles, or chiral gels. The stereochemistry will directly influence the packing and helical arrangement of these assemblies, dictating their physical properties.

Biomimetic Materials: Chirality is a fundamental component of living organisms, and creating biomimetic chiral scaffolds is a major goal in tissue engineering. the-innovation.org this compound could be used to create surfaces or scaffolds that mimic the chiral environment of the extracellular matrix, promoting specific cell adhesion, proliferation, and differentiation. the-innovation.org

Organocatalysis: Chiral diols, particularly BINOL derivatives, are widely used as organocatalysts that activate substrates through hydrogen bonding. acs.orgmdpi.com Research into the catalytic activity of this compound or its derivatives could lead to new, efficient catalysts for asymmetric reactions. nih.gov

Integration of Artificial Intelligence and Machine Learning in Diol Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimizing processes. researchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human intuition. mdpi.comnih.gov For a specific molecule like this compound, AI and ML can have a transformative impact.

Key areas of integration include:

Predictive Synthesis: ML models can be trained on reaction databases to predict the optimal synthetic routes for chiral diols, suggesting catalysts, reaction conditions, and potential yields, thereby reducing the time and cost of experimental work. nih.gov

Property Prediction: AI can predict the physicochemical, biological, and material properties of novel compounds derived from this compound before they are ever synthesized. specialchem.com This allows for the in silico design of functional materials with desired characteristics.

Catalyst Design: Deep learning models can be used to design novel chiral catalysts for the synthesis of this compound, optimizing for both high efficiency and enantioselectivity.

Biological Target Identification: By analyzing genomic and proteomic data, AI algorithms can help identify potential biological targets that interact with this compound, guiding research into its biochemical and therapeutic potential. nih.gov

Table 2: Potential Applications of AI/ML in this compound Research

AI/ML Application Description Potential Impact
Retrosynthesis Planning Algorithms suggest step-by-step synthetic pathways from simple precursors. Accelerates the design of novel, efficient, and sustainable synthetic routes. nih.gov
QSAR Modeling (Quantitative Structure-Activity Relationship) models predict biological activity based on molecular structure. Enables rapid virtual screening of derivatives for potential therapeutic applications. mdpi.com
Material Property Prediction Neural networks predict properties like melting point, solubility, or optical activity for new polymers or liquid crystals. Facilitates the rational design of advanced functional materials incorporating the diol. specialchem.com
Process Optimization ML algorithms analyze real-time data from reactors to optimize parameters like temperature, pressure, and flow rates for large-scale synthesis. Improves yield, purity, and cost-effectiveness of industrial production. scirea.org

| Chiral Separation Design | A transformer-based neural network can predict effective resolving agents for separating chiral molecules. nih.gov | Accelerates the development of efficient methods to achieve high enantiomeric purity. nih.gov |

Challenges and Opportunities in Scaling Up Academic Research Synthesis of Chiral Diols

Transitioning a synthetic route from a small-scale academic laboratory to large-scale industrial production is a significant challenge, particularly for chiral molecules where purity is paramount. drugdiscoverytrends.com

The key challenges include:

Cost of Chiral Catalysts: Many asymmetric syntheses rely on expensive and complex chiral catalysts, often containing precious metals like rhodium or palladium. scirea.org The cost of these catalysts can be prohibitive for large-scale production.

Enantiomeric Purity Control: Maintaining high enantiomeric excess (e.e.) during scale-up can be difficult. scirea.org Factors like mixing, temperature gradients, and reaction kinetics can differ significantly in large reactors compared to lab flasks, potentially leading to a decrease in optical purity. drugdiscoverytrends.com

Purification: Separating the desired enantiomer from any residual starting materials, byproducts, and the other enantiomer often requires difficult and costly purification techniques like chiral chromatography.

Process Safety and Robustness: Reactions that are manageable on a gram scale can present significant safety hazards (e.g., exothermic reactions, handling of pyrophoric reagents) at the kilogram or ton scale. drugdiscoverytrends.com

Despite these challenges, significant opportunities exist:

Process Intensification: The development of continuous flow reactors can offer better control over reaction parameters, leading to higher consistency and purity. scirea.org This technology can also improve safety and reduce the footprint of chemical plants.

Catalyst Recovery: Immobilizing expensive catalysts on solid supports allows for their easy separation from the reaction mixture and subsequent reuse, drastically reducing costs.

Enzymatic Resolutions: For racemic mixtures, enzymatic resolution, where an enzyme selectively reacts with one enantiomer, can be a highly effective and scalable method for isolating the desired (S)-isomer.

Table 3: Key Challenges and Opportunities in Scaling Up Chiral Diol Synthesis

Aspect Challenge Opportunity / Mitigation Strategy
Catalysis High cost and low turnover of many asymmetric catalysts. scirea.org Development of highly efficient catalysts, use of organocatalysis, and implementation of catalyst recovery and recycling systems. drugdiscoverytrends.com
Purity Maintaining high enantiomeric excess (>99% e.e.) at a large scale. scirea.org Use of continuous flow chemistry for precise control; development of more efficient chiral separation techniques like simulated moving bed (SMB) chromatography.
Cost Expensive starting materials, multi-step syntheses, and complex purification processes. Sourcing from renewable feedstocks; designing more atom-economical synthetic routes; using enzymatic resolutions. rsc.orgdrugdiscoverytrends.com

| Safety | Managing exothermic reactions and hazardous reagents in large quantities. drugdiscoverytrends.com | Improved reactor design, real-time process analytical technology (PAT), and inherent process safety design. drugdiscoverytrends.com |

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing and purifying (S)-1,2-Octadecanediol with high enantiomeric purity?

  • Methodology : Use asymmetric catalysis or enzymatic resolution to achieve enantiomeric excess (e.g., lipase-mediated kinetic resolution). Purify via recrystallization in non-polar solvents (e.g., hexane) or column chromatography with silica gel and ethyl acetate/hexane gradients. Monitor purity using chiral HPLC or polarimetry .
  • Key considerations : Optimize reaction temperature (avoid exceeding 40°C to prevent decomposition) and ensure inert conditions (argon/nitrogen atmosphere) to minimize oxidation of hydroxyl groups .

Q. How should researchers characterize the physical and chemical properties of this compound for reproducibility?

  • Analytical techniques :

  • Melting point : Confirm using differential scanning calorimetry (DSC) or capillary methods (expected range: 50–55°C based on analogous diols ).
  • Solubility : Test in polar (e.g., ethanol, DMSO) and non-polar solvents (e.g., hexane) to determine compatibility with reaction media .
  • Stability : Perform accelerated degradation studies under varying pH, temperature, and light exposure. Use FT-IR or NMR to detect hydroxyl group oxidation or esterification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE requirements : Wear nitrile gloves (tested for chemical resistance per EN 374), safety goggles, and lab coats. Use fume hoods for weighing and dispensing .
  • Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Avoid contact with strong oxidizers (e.g., peroxides) due to incompatibility risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Approach :

  • Replicate experiments : Control variables like solvent purity, humidity, and stereochemical configuration.
  • Cross-validate methods : Compare bioassay results (e.g., antimicrobial activity) using both in vitro (cell culture) and in silico (molecular docking) models .
  • Statistical analysis : Apply ANOVA or Bayesian inference to assess significance of conflicting data .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound derivatives?

  • Methodology :

  • Derivatization : Synthesize analogs (e.g., esterified or halogenated variants) and evaluate changes in hydrophobicity, hydrogen-bonding capacity, and biological activity .
  • Computational modeling : Use density functional theory (DFT) to predict electronic properties or molecular dynamics simulations to assess membrane permeability .

Q. How should researchers design experiments to investigate the compound’s role in lipid bilayer interactions?

  • Experimental design :

  • Membrane models : Prepare unilamellar vesicles (e.g., DOPC liposomes) and incorporate this compound. Monitor changes in membrane fluidity via fluorescence anisotropy or DSC .
  • Data interpretation : Correlate bilayer disruption effects with diol concentration and alkyl chain length using comparative studies with 1,2-hexadecanediol or 1,2-eicosanediol .

Q. What are best practices for ensuring data integrity when publishing studies on this compound?

  • Guidelines :

  • Open data : Share raw NMR spectra, chromatograms, and crystallographic data in repositories (e.g., Zenodo) with DOI links .
  • Reproducibility : Document detailed synthesis protocols (e.g., catalyst loading, reaction times) and instrument calibration steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.